molecular formula C8H6F2O B1297510 3',5'-Difluoroacetophenone CAS No. 123577-99-1

3',5'-Difluoroacetophenone

Cat. No.: B1297510
CAS No.: 123577-99-1
M. Wt: 156.13 g/mol
InChI Key: OXJLDNSPGPBDCP-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C8H6F2O and a molecular weight of 156.13 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and a carbonyl group attached to the 1 position.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various other compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It’s known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions with other substances to form new compounds.

Action Environment

It’s known that this compound should be handled in a well-ventilated area , suggesting that certain environmental conditions may affect its stability or reactivity.

Biochemical Analysis

Biochemical Properties

3’,5’-Difluoroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of fluorinated compounds, which are important in medicinal chemistry . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

3’,5’-Difluoroacetophenone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, 3’,5’-Difluoroacetophenone can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 3’,5’-Difluoroacetophenone involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways . For example, 3’,5’-Difluoroacetophenone can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various compounds . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, 3’,5’-Difluoroacetophenone can modulate gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Difluoroacetophenone can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 3’,5’-Difluoroacetophenone can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3’,5’-Difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in metabolic pathways . These effects are often dose-dependent and can vary based on the species and experimental conditions .

Metabolic Pathways

3’,5’-Difluoroacetophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized to form various metabolites, which can further interact with other biomolecules and affect metabolic flux . These interactions can lead to changes in metabolite levels and alterations in biochemical pathways .

Transport and Distribution

Within cells and tissues, 3’,5’-Difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of 3’,5’-Difluoroacetophenone can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3’,5’-Difluoroacetophenone can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism . These interactions can affect the compound’s activity and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,5’-Difluoroacetophenone can be synthesized through various methods. One common method involves the reaction of 3,5-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis . Another method includes the Friedel-Crafts acylation of 3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 3’,5’-Difluoroacetophenone typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Comparison with Similar Compounds

Uniqueness: 3’,5’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The 3 and 5 positions provide a distinct electronic environment that can affect the compound’s interaction with enzymes and receptors, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-(3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJLDNSPGPBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333793
Record name 3',5'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123577-99-1
Record name 3',5'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (9.66 g, 22.8 mmol) was added portionwise to a solution of 1-(3,5-difluorophenyl)ethanol (3.00 g, 19.0 mmol) in DCM (40 mL) cooled in an ice bath. The mixture was stirred at room temperature for 2 h, then concentrated under reduced pressure. The residue was purified by purified by column chromatography on silica gel using CombiFlash® apparatus eluting with EtOAc/hexanes (0-40%). The purification gave 2.06 g (69.6%) of the sub-title compound as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.45 (m, 2H), 7.01 (m, 1H), 2.59 (s, 3H) ppm.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
69.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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